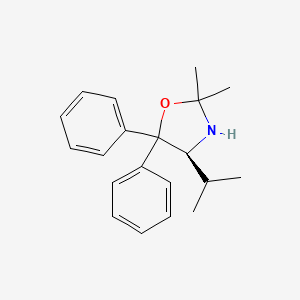

2,4-Diphenylbutyl 2-methylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

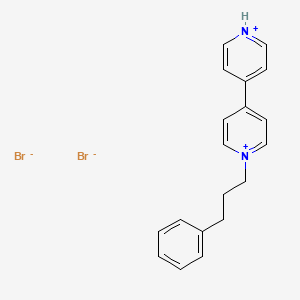

2,4-Diphenylbutyl 2-methylprop-2-enoate is an organic compound with the molecular formula C19H20O2. It is an ester formed from the reaction between 2,4-diphenylbutanol and 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylbutyl 2-methylprop-2-enoate typically involves the esterification reaction between 2,4-diphenylbutanol and 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a suitable solvent, such as toluene or dichloromethane, can help in dissolving the reactants and improving the reaction rate. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diphenylbutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Applications De Recherche Scientifique

2,4-Diphenylbutyl 2-methylprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,4-Diphenylbutyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diphenylbutyl acetate: Similar structure but with an acetate ester group.

2,4-Diphenylbutyl propionate: Similar structure but with a propionate ester group.

2,4-Diphenylbutyl butyrate: Similar structure but with a butyrate ester group.

Uniqueness

2,4-Diphenylbutyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct chemical and physical properties

Propriétés

Numéro CAS |

403984-65-6 |

|---|---|

Formule moléculaire |

C20H22O2 |

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

2,4-diphenylbutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C20H22O2/c1-16(2)20(21)22-15-19(18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h3-12,19H,1,13-15H2,2H3 |

Clé InChI |

MEGXKQKHVAERHE-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)OCC(CCC1=CC=CC=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)

![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)

![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)

![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)